molecular formula C12H16N2O4S B1328632 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS No. 942474-31-9

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Cat. No. B1328632
M. Wt: 284.33 g/mol
InChI Key: OJNNTANAAFVGAH-UHFFFAOYSA-N
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Description

The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The molecule is characterized by the presence of a nitro group and an ethylsulfonyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (ethylsulfonyl) groups.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine was achieved through a four-step reaction starting from benzyl chloride, with the final aminolysis step yielding the title compound with a high yield of 98% . Another related synthesis involves the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of 1-(arylsulfonyl)pyrrolidines under mild conditions . These methods provide a foundation for the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-(4-Nitrophenyl) pyrrolidine, was determined using single-crystal X-ray analysis, revealing that it crystallizes in the orthorhombic space group with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrophenyl) pyrrolidine have been studied, including its highly crystalline nature confirmed by powder XRD, identification of functional groups by FTIR spectral analysis, and analysis of absorbance and luminescence spectra . Thermoanalytical properties were studied using TG/DTA spectrum, and mechanical properties were determined using Vickers microhardness measurement . These analyses provide insights into the stability, hardness, and thermal behavior of the compound, which are important for practical applications. The electrochromic properties of a copolymer based on a related pyrrolidine derivative were also characterized, showing good stability and fast switching times .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Yield Enhancement : A study by Fei (2004) details the preparation of a related compound, 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, through a multi-step reaction process, highlighting the efficiency and yield optimization in the synthesis.

  • Catalytic Applications in Organic Synthesis : The research by Singh et al. (2013) demonstrates the use of a pyrrolidine-based catalyst, which is structurally similar to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting its potential in asymmetric synthesis.

  • Ring-Forming Protocols and Derivatives Synthesis : Bianchi et al. (2003) explored a ring-opening/ring-forming protocol using a compound structurally related to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine to synthesize aromatic and heteroaromatic derivatives, providing a method to access compounds with challenging substitution patterns (Bianchi et al., 2003).

Potential Medical Applications

  • Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) synthesized novel compounds structurally similar to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine and assessed their antimicrobial activity, providing insights into the potential medical applications of such compounds (Zareef et al., 2008).

Advanced Materials and Other Applications

  • Crystal Structure Analysis : A study by Pedroso et al. (2020) focused on the crystal structure of a tetra-substituted pyrrolidine compound, providing valuable information for materials science applications (Pedroso et al., 2020).

  • Electrochromic Properties : Variş et al. (2007) researched electrochromic properties of a copolymer based on a pyrrolidine derivative, indicating potential applications in electronic devices (Variş et al., 2007).

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is highly flammable and harmful if swallowed or inhaled . It can cause severe skin burns and eye damage . Therefore, it should be handled with care, using protective equipment and following safety precautions .

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNNTANAAFVGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249080
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

CAS RN

942474-31-9
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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